
Part 1: Chemical Identity & Physiochemical
Profile[1][2][3]

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:

6-[(4-

Chlorobenzoyl)amino]hexanoic

acid

CAS No.: 22834-46-4

Cat. No.: B404098

Get Quote

1.1 Nomenclature & Classification

Systematic Name: 6-[(4-chlorobenzoyl)amino]hexanoic acid

Synonyms: N-(4-chlorobenzoyl)-ε-aminocaproic acid; 4-chlorobenzoyl-6-aminocaproic acid;

N-(p-chlorobenzoyl)-6-aminohexanoic acid.

CAS Number: Not widely indexed in standard public chemical registries (e.g., CAS Common

Chemistry, PubChem) as a standalone commercial entity. It is primarily a research

intermediate or custom-synthesized conjugate.

Note on Confusion: Do not confuse with Cetaben (CAS 55986-43-1), which is 4-

(hexadecylamino)benzoic acid.

Molecular Formula: C₁₃H₁₆ClNO₃

Molecular Weight: 269.72 g/mol
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1.2 Structural Analysis The molecule consists of a 4-chlorobenzoyl moiety (a lipophilic,

electron-withdrawing group) linked via an amide bond to ε-aminocaproic acid (6-aminohexanoic

acid), a lysine analog and antifibrinolytic agent.

Property Value

Formula C₁₃H₁₆ClNO₃

MW 269.72 g/mol

Structure Cl-C₆H₄-C(=O)-NH-(CH₂)₅-COOH

Functional Groups Aryl chloride, Amide, Carboxylic Acid

Predicted pKa ~4.8 (Carboxylic acid)

Solubility
Low in water (acid form); Soluble in alkaline

buffers, DMSO, Ethanol

Part 2: Synthetic Pathway & Process Chemistry
The synthesis of 4-chlorobenzoyl-ε-aminocaproic acid typically follows a Schotten-Baumann

acylation protocol, reacting 4-chlorobenzoyl chloride with ε-aminocaproic acid in an alkaline

aqueous medium.

2.1 Reaction Scheme

Reagents: 4-Chlorobenzoyl chloride (Electrophile), ε-Aminocaproic acid (Nucleophile), NaOH

(Base).

Solvent: Water/Acetone or Water/Dioxane mixture.

Mechanism: Nucleophilic attack of the ε-amino group on the acyl chloride carbonyl, followed

by elimination of HCl (neutralized by base).
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Caption: Schotten-Baumann synthesis of 4-chlorobenzoyl-ε-aminocaproic acid.

2.2 Detailed Protocol

Dissolution: Dissolve 1.0 eq of ε-aminocaproic acid in 1M NaOH (2.2 eq) to deprotonate the

carboxylic acid and ensure the amino group is non-protonated.

Acylation: Cool to 0-5°C. Add 1.1 eq of 4-chlorobenzoyl chloride dropwise (dissolved in a

minimal amount of acetone if necessary) while maintaining pH > 9 with additional NaOH.

Precipitation: Acidify the reaction mixture to pH 2-3 using 1M HCl. The product, being less

soluble in its acidic form, will precipitate as a white solid.

Purification: Filter the precipitate, wash with cold water (to remove NaCl and unreacted acid),

and recrystallize from Ethanol/Water.

Part 3: Pharmacological Mechanism & Biological
Applications[2]
While not a mainstream drug, this compound serves as a critical molecular probe and hapten.

3.1 Hapten for Immunoassay Development The 4-chlorobenzoyl moiety is a common structural

motif in various drugs (e.g., Bezafibrate, Indomethacin) and environmental contaminants (e.g.,

4-chlorobenzoic acid, a metabolite of PCBs).

Role: 4-Chlorobenzoyl-ε-aminocaproic acid acts as a spacer-armed hapten.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b404098/docs?utm_src=pdf-body-img#part-1-chemical-identity-physiochemical-profile-1-2-3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b404098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism: The carboxylic acid tail allows conjugation to carrier proteins (e.g., BSA, KLH)

via carbodiimide (EDC/NHS) chemistry, exposing the 4-chlorobenzoyl group to the immune

system to generate specific antibodies.

3.2 Enzyme Inhibition & Substrate Analog Studies

Target:4-Chlorobenzoyl-CoA Dehalogenase.

Mechanism: In studies of bacterial dehalogenation (e.g., Arthrobacter sp.), 4-chlorobenzoyl-

CoA is the natural substrate. Analogs like N-(4-chlorobenzoyl)-aminocaproic acid mimic the

substrate's steric profile without the labile CoA thioester, serving as a competitive inhibitor or

crystallographic ligand to map the active site.
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Caption: Application of 4-chlorobenzoyl-ε-aminocaproic acid as a hapten for antibody

generation.

Part 4: Experimental Protocols
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4.1 Synthesis of 4-Chlorobenzoyl-ε-Aminocaproic Acid

Objective: To synthesize the hapten for conjugation.

Materials: 4-Chlorobenzoyl chloride (Sigma-Aldrich), ε-Aminocaproic acid, NaOH, HCl.

Steps:

Dissolve 1.31 g (10 mmol) of ε-aminocaproic acid in 20 mL of 1M NaOH.

Cool to 0°C on ice.

Add 1.92 g (11 mmol) of 4-chlorobenzoyl chloride dropwise over 30 mins.

Stir at room temperature for 2 hours.

Acidify with 2M HCl to pH 2.0.

Filter the white precipitate.

Recrystallize from EtOH/H₂O (1:1).

Yield: Typically 70-80%.

Characterization: ¹H NMR (DMSO-d₆): δ 12.0 (s, 1H, COOH), 8.5 (t, 1H, NH), 7.9 (d, 2H,

Ar-H), 7.5 (d, 2H, Ar-H), 3.2 (q, 2H, N-CH₂), 2.2 (t, 2H, CH₂-CO), 1.3-1.6 (m, 6H, Alkyl).

4.2 Conjugation to BSA (Immunogen Preparation)

Objective: Create an immunogen for antibody production.

Protocol:

Dissolve 10 mg of 4-chlorobenzoyl-ε-aminocaproic acid in 1 mL DMF.

Add 5 mg NHS (N-hydroxysuccinimide) and 10 mg EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide).

Stir for 1 hour to form the active ester.
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Add this solution dropwise to 20 mg BSA dissolved in 2 mL PBS (pH 7.4).

Stir overnight at 4°C.

Dialyze against PBS to remove unreacted hapten.

Part 5: Therapeutic Context & Differentiation
5.1 Distinction from Cetaben It is crucial to differentiate this compound from Cetaben, which is

a known hypolipidemic agent.

Feature
4-Chlorobenzoyl-ε-
Aminocaproic Acid

Cetaben

Structure Cl-Ph-CONH-(CH₂)₅-COOH CH₃(CH₂)₁₅-NH-Ph-COOH

Core
4-Chlorobenzoyl +

Aminocaproic Acid

4-Aminobenzoic Acid +

Hexadecyl chain

CAS
Not widely listed (Research

Chemical)
55986-43-1

Function
Hapten, Dehalogenase

Inhibitor

Lipid-lowering (PPARα-

independent)

5.2 Potential Therapeutic Analog As a derivative of ε-aminocaproic acid (a lysine analog that

inhibits plasminogen activation), the 4-chlorobenzoyl derivative may retain some antifibrinolytic

activity, though the bulky hydrophobic group likely alters its binding affinity for the lysine-binding

sites on plasminogen kringle domains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Part 1: Chemical Identity & Physiochemical Profile[1][2]
[3]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b404098/docs#part-1-chemical-identity-
physiochemical-profile-1-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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